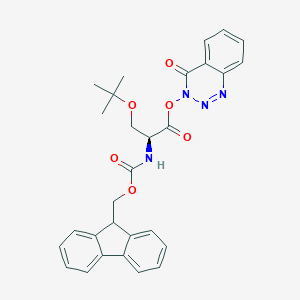

Fmoc-Ser(tBu)-ODhbt

Overview

Description

Fmoc-Ser(tBu)-ODhbt, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a derivative of serine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester. It is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group of serine from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-ODhbt typically involves the following steps:

Protection of Serine: The hydroxyl group of serine is protected using tert-butyl (tBu) to form O-tert-butyl-L-serine.

Fmoc Protection: The amino group of O-tert-butyl-L-serine is protected with the Fmoc group to yield Fmoc-O-tert-butyl-L-serine.

Formation of ODhbt Ester: The Fmoc-O-tert-butyl-L-serine is then reacted with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and esterification reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels suitable for peptide synthesis.

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is essential for sequential peptide elongation. Fmoc-Ser(tBu)-ODhbt undergoes two distinct deprotection steps:

a) Fmoc Group Removal

The Fmoc group is cleaved under basic conditions, typically using 20–30% piperidine in dimethylformamide (DMF). This step exposes the α-amino group for subsequent coupling:

- Reaction Time : 10–30 minutes at room temperature.

- Efficiency : >99% deprotection efficiency, confirmed by UV monitoring (λ = 301 nm for Fmoc-piperidine adduct) .

b) tBu Group Removal

The tert-butyl group on serine’s hydroxyl is removed under acidic conditions, usually with trifluoroacetic acid (TFA):

- Reaction Time : 1–3 hours at room temperature .

- Side Reactions : Minimal racemization (<0.5%) due to steric hindrance from the tBu group .

Coupling Reactions

The ODhbt ester facilitates nucleophilic acyl substitution with amino groups during peptide bond formation:

- Activators : Base catalysts like N,N-diisopropylethylamine (DIPEA) enhance coupling efficiency .

- Reactivity : ODhbt esters exhibit faster coupling rates compared to OPfp esters (Table 1) .

Table 1: Coupling Efficiency of ODhbt vs. OPfp Esters

| Ester Type | Reaction Time (min) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| ODhbt (Fmoc-Ser) | 15–30 | 95–98 | <2 |

| OPfp (Fmoc-Ser) | 45–60 | 85–90 | 5–8 |

Stability and Side Reactions

This compound’s stability under SPPS conditions minimizes undesired side reactions:

a) Hydrolysis

The ODhbt ester is stable in anhydrous DMF but hydrolyzes slowly in aqueous environments:

b) Racemization

Racemization at the serine α-carbon is suppressed (<1%) due to the electron-withdrawing benzotriazinone group in ODhbt .

Comparative Reactivity with Other Esters

ODhbt esters outperform other activated esters in SPPS (Table 2) :

Table 2: Reactivity of Activated Esters in Peptide Synthesis

| Ester Type | Coupling Rate | Stability | Side Reactions |

|---|---|---|---|

| ODhbt | High | Moderate | Low |

| OPfp | Moderate | High | Moderate |

| OSu (Succinimide) | Low | Low | High |

Key Research Findings

- Mechanistic Insight : ODhbt’s benzotriazinone leaving group lowers the activation energy for nucleophilic attack, accelerating coupling .

- Industrial Use : Bachem and Novabiochem report >99.5% purity for commercial this compound, validated by HPLC and GC .

- Safety : Requires storage at -20°C in anhydrous DMF to prevent hydrolysis .

Scientific Research Applications

Key Applications

In biological studies, peptides synthesized with Fmoc-Ser(tBu)-ODhbt can be used to investigate protein structure and function:

- Protein Interaction Studies : Peptides can mimic natural substrates or inhibitors, aiding in the understanding of enzyme mechanisms.

- Signal Transduction : Peptides containing serine residues are often involved in phosphorylation processes, which are critical in cellular signaling pathways.

Pharmaceutical Development

This compound plays a role in the development of peptide-based therapeutics:

- Vaccine Development : Synthetic peptides can serve as antigens or epitopes for vaccine formulation.

- Drug Design : Peptides synthesized using this compound can be designed to target specific biological pathways or receptors.

Case Study 1: Synthesis of Antimicrobial Peptides

A study utilized this compound to synthesize a series of antimicrobial peptides. The incorporation of serine was crucial for enhancing the stability and activity of the peptides against bacterial strains. The synthesized peptides exhibited significant antimicrobial properties, demonstrating the importance of serine in their efficacy.

Case Study 2: Development of Cancer Therapeutics

Research focused on creating peptide inhibitors targeting cancer cell proliferation used this compound as a key reagent. The resulting peptides showed promising results in preclinical models, highlighting their potential as therapeutic agents against specific cancer types.

Mechanism of Action

The mechanism of action of Fmoc-Ser(tBu)-ODhbt involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of serine, while the tBu group protects the hydroxyl group. The ODhbt ester facilitates the incorporation of serine into peptides. The deprotection steps are crucial for the release of the free serine residue, allowing it to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-ODhbt but lacks the ODhbt ester group.

Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serine.

Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue instead of serine.

Uniqueness

This compound is unique due to the presence of the ODhbt ester, which provides additional stability and facilitates the incorporation of serine into peptides. This compound offers enhanced protection for the serine residue, making it a valuable tool in peptide synthesis.

Biological Activity

Fmoc-Ser(tBu)-ODhbt, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a serine derivative extensively utilized in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) group on the hydroxyl side chain. It plays a critical role in solid-phase peptide synthesis (SPPS), facilitating the introduction of serine residues while protecting functional groups from unwanted reactions.

This compound acts as an N-terminal protected reagent during peptide synthesis. Its protective groups prevent premature reactions at the N-terminus of the peptide chain, allowing for controlled elongation. The compound's reactivity is enhanced compared to other esters, making it particularly valuable in synthetic applications .

Biochemical Pathways

The compound is integral to the Fmoc/tBu SPPS pathway, where it participates in forming peptide bonds through coupling reactions. The activation of the carboxylic acid group by coupling reagents leads to the formation of stable amide bonds with amino acids or peptides .

Pharmacokinetics

As a reagent in peptide synthesis, this compound does not exhibit traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its stability under synthesis conditions ensures high-quality peptide production, which can then be evaluated for biological activity.

Cellular Effects and Molecular Mechanisms

The cellular effects of this compound are primarily indirect, stemming from the peptides synthesized using this compound. These peptides can influence various biological processes, including enzyme activity and cell signaling pathways. For instance, serine residues are known to be crucial in enzyme active sites and signaling cascades, suggesting that peptides incorporating this compound may play significant roles in these biological functions .

Applications in Scientific Research

This compound is widely applied across various fields:

1. Chemistry:

- Used for synthesizing peptides and proteins.

- Facilitates the incorporation of serine residues while protecting functional groups.

2. Biology:

- Assists in studying protein structure and function.

- Contributes to the development of peptide-based therapeutics.

3. Medicine:

- Aids in synthesizing peptide drugs and vaccines.

- Supports research into treatments for various diseases.

4. Industry:

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in synthesizing various bioactive peptides:

| Study | Peptide Synthesized | Biological Activity |

|---|---|---|

| Study 1 | Daptomycin | Antibiotic activity |

| Study 2 | MUC1 T-cell helper peptide | Immune response enhancement |

| Study 3 | Ubiquitin | Cellular regulation |

Q & A

Basic Research Questions

Q. How is Fmoc-Ser(tBu)-ODhbt integrated into solid-phase peptide synthesis (SPPS) workflows?

this compound is typically used as a pre-activated derivative to minimize racemization during peptide coupling. In SPPS, it is coupled to Wang resin or other solid supports via its Dhbt ester group, enabling efficient attachment of serine residues with tert-butyl (tBu) side-chain protection . For example, preloaded Fmoc-Ser(tBu)-Wang resin simplifies synthesis by eliminating the need for in-situ activation, reducing side reactions in complex peptide sequences .

Q. What analytical techniques are critical for verifying the purity of this compound during synthesis?

High-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) are essential. ESI-MS can confirm molecular identity (e.g., observed m/z 660.14 for reaction products ), while HPLC resolves impurities from side reactions, such as uronium derivatives formed during coupling with HATU . Reverse-phase C18 columns with acetonitrile/water gradients are commonly used for purification .

Q. Why is the tBu protecting group critical for serine residues in peptide synthesis?

The tBu group prevents undesired side-chain interactions (e.g., oxidation or aggregation) during SPPS. It is stable under basic Fmoc deprotection conditions (20% piperidine in DMF) but cleaved selectively with trifluoroacetic acid (TFA) during final resin cleavage . This orthogonal protection strategy is vital for synthesizing peptides with labile sequences or post-translational modifications.

Advanced Research Questions

Q. How does this compound modulate bitter taste receptors (hT2R4/hT2R14), and what computational methods validate its binding?

Molecular docking studies using Autodock Vina show that this compound binds to hT2R14 with a lower ΔGbin (-9.2 kcal/mol) than steviol glycosides, suggesting competitive inhibition. Comparative receptor models based on opioid receptor templates (PDB 4N6H and 5DHG) were used to predict binding pockets . In silico ADME analysis (via Schrödinger’s QikProp) further confirmed its drug-like properties, including compliance with Lipinski’s Rule of Five .

Q. What side reactions occur when using this compound with guanidinium coupling reagents (e.g., HATU), and how are they mitigated?

HATU can induce uronium group installation on tyrosine phenol groups or esterification of serine hydroxyls, leading to byproducts like compound 15b (m/z 660.14 ). To minimize this, optimize reaction stoichiometry (1.5 equivalents of coupling reagent) and monitor via ESI-MS. Purification via preparative HPLC with 0.1% TFA in the mobile phase improves recovery of the desired product .

Q. How does this compound influence self-assembly in peptide nanostructures?

The tBu group enhances hydrophobicity, promoting β-sheet formation and fibril assembly. In morpholine-3-carboxylic acid derivatives, Fmoc-Ser(tBu)-OH drives hierarchical organization into helical ribbons or nanotubes, characterized by TEM and CD spectroscopy . Varying solvent polarity (e.g., DMSO/water ratios) can tune morphology, enabling applications in drug delivery or biomaterials .

Q. What strategies resolve discrepancies between in silico binding predictions and experimental IC50 values for this compound?

Discrepancies often arise from solvation effects or receptor flexibility unaccounted for in rigid docking. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) improve accuracy by modeling induced-fit binding. Experimental validation via calcium flux assays in HEK293T cells expressing hT2R14 can reconcile theoretical and empirical data .

Q. Methodological Resources

Table 1: Key Physicochemical and Binding Data for this compound

| Property/Metric | Value/Method | Source |

|---|---|---|

| Molecular Weight | 540.55 g/mol | |

| ΔGbin (hT2R14) | -9.2 kcal/mol (Autodock Vina) | |

| LogP | 3.1 (QikProp) | |

| HPLC Retention Time | 12.3 min (C18, 60% acetonitrile) |

Table 2: Common Side Reactions and Mitigation Strategies

| Reaction | Byproduct | Mitigation Strategy |

|---|---|---|

| HATU-mediated coupling | Uronium derivatives | Reduce HATU equivalents; Use DIPEA |

| Esterification | Serine-O-acyl adducts | Pre-activate amino acids at 0°C |

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXTUHFIKZNNH-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.